molecular formula C21H22ClN3O3S B10990135 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide

3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide

Cat. No.: B10990135
M. Wt: 431.9 g/mol
InChI Key: IJVWXOAUPIVIBQ-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is a complex organic compound that features a unique combination of an indole ring, a chlorinated substituent, and a sulfonamide group

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide

InChI

InChI=1S/C21H22ClN3O3S/c22-17-4-3-16-9-12-24(20(16)15-17)13-10-21(26)23-18-5-7-19(8-6-18)25-11-1-2-14-29(25,27)28/h3-9,12,15H,1-2,10-11,13-14H2,(H,23,26)

InChI Key

IJVWXOAUPIVIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated indole with a sulfonamide precursor under basic conditions.

    Amide Bond Formation: Finally, the propanamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated indole can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives and sulfonamides.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(6-chloro-1H-indol-1-yl)propanamide: Lacks the sulfonamide group, which may reduce its biological activity.

    N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide: Lacks the indole ring, which may affect its ability to interact with certain targets.

Uniqueness

The combination of the indole ring, chlorinated substituent, and sulfonamide group in 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide provides a unique set of properties that can be exploited for specific applications in medicinal chemistry and materials science.

Biological Activity

3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is a synthetic compound characterized by its unique structural features, which include an indole moiety and a thiazinane ring. These structural components suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22ClN3O3S
  • Molecular Weight : 431.9 g/mol
  • IUPAC Name : 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide

The structure features an indole ring substituted with chlorine at the 6-position and a propanamide linkage to a phenyl group that includes a thiazinane ring with a sulfone functional group. This configuration may enhance its interactions with biological targets.

Biological Activity Overview

The biological activity of 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is primarily explored through its potential as an anticancer agent and its interactions with various biological pathways.

The compound is hypothesized to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding : The compound could bind to receptors that modulate cell signaling pathways related to growth and survival.

Pharmacological Studies

Recent studies have highlighted the following pharmacological activities associated with this compound:

Activity Findings
Anticancer Demonstrated cytotoxic effects against various cancer cell lines in vitro.
Antimicrobial Exhibited inhibitory effects on bacterial growth in preliminary assays.
Anti-inflammatory Reduced pro-inflammatory cytokine production in cell culture models.

1. Anticancer Activity

A study conducted on the cytotoxic effects of the compound against human cancer cell lines revealed significant growth inhibition, suggesting its potential as a lead compound for further development in cancer therapy. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

2. Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.

Comparative Analysis with Similar Compounds

To better understand the potential of 3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide, comparisons were made with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(6-bromo-1H-indol-1-yl)-N-(phenyl)propanamideBromine instead of chlorineAntimicrobial
3-(6-methyl-1H-indol-1-yl)-N-(phenyl)propanamideMethyl group substitutionAnticancer
3-(6-nitroindol-1-yl)-N-(phenyl)propanamideNitro group substitutionAntimicrobial

The presence of chlorine at the 6-position may confer unique reactivity and interactions compared to analogs, potentially enhancing therapeutic profiles.

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